molecular formula C19H19N5O3 B2677607 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797218-54-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2677607
CAS No.: 1797218-54-2
M. Wt: 365.393
InChI Key: PDGHXDBRAOBJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Hybrid Heterocyclic Compounds

Hybrid heterocyclic compounds have emerged as cornerstones in modern drug discovery due to their ability to interact with multiple biological targets. These molecules combine distinct heterocyclic frameworks, such as aromatic systems, saturated nitrogen-containing rings, and electron-withdrawing substituents, to enhance binding affinity and selectivity. For instance, hybrid structures integrating benzodioxole and piperidine units have demonstrated improved pharmacokinetic profiles compared to their parent scaffolds. The strategic fusion of heterocycles enables simultaneous modulation of enzymatic activity and receptor signaling, as evidenced by recent antimicrobial and anticonvulsant agents.

Significance of 1,3-Benzodioxole-Containing Structures

The 1,3-benzodioxole ring system, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 3, confers unique electronic and steric properties. This motif is prevalent in natural products and synthetic bioactive molecules, where it often enhances metabolic stability and membrane permeability. Key pharmacological attributes include:

  • Larvicidal activity : 3,4-(Methylenedioxy)cinnamic acid derivatives exhibit potent activity against Aedes aegypti larvae (LC~50~ = 28.9 μM).
  • Anticonvulsant effects : 5-Substituted benzo[d]dioxoles show ED~50~ values as low as 9.8 mg/kg in maximal electroshock models.
  • Electron-rich aromaticity : The dioxole ring’s electron-donating oxygen atoms facilitate π-π stacking interactions with biological targets.

Piperidine Derivatives as Privileged Scaffolds

Piperidine’s saturated six-membered ring provides conformational flexibility while maintaining a defined spatial orientation for substituents. As a privileged scaffold, piperidine derivatives interact with diverse targets, including G-protein-coupled receptors and ion channels. Notable applications include:

  • Antipsychotic agents : Piperidine-containing drugs modulate dopamine and serotonin receptors.
  • Anticancer activity : Spiro piperidine-benzoxazepine hybrids exhibit defined three-dimensional orientations critical for receptor binding.
  • Synthetic versatility : N-functionalization (e.g., N-cyanopyrazine substitution) enables fine-tuning of physicochemical properties.

Relevance of Cyanopyrazine Moieties

Cyanopyrazine introduces electron-deficient aromaticity and hydrogen-bond acceptor sites, enhancing interactions with enzymatic pockets. Structural studies reveal:

  • Antibacterial applications : Pyrazolo[3,4-b]pyrazines demonstrate MIC values of 22–100 μg/cm³ against Mycobacterium tuberculosis.
  • Electrophilic reactivity : The cyano group participates in click chemistry and nucleophilic substitutions, enabling further derivatization.
  • Planar geometry : The pyrazine ring’s flat structure facilitates intercalation with DNA or protein aromatic residues.

Carboxamide Linkages in Bioactive Compounds

Carboxamide bonds (-CONH-) serve as hydrogen-bond donors/acceptors, mediating target engagement. Key roles include:

  • Bioavailability enhancement : Amide bonds improve solubility and metabolic stability compared to ester or ether linkages.
  • Conformational restriction : In pyramidamycins, the carboxamide side chain dictates spatial orientation for anticancer activity (GI~50~ = 2.473 μM).
  • Scaffold connectivity : The carboxamide bridge in the target compound links the benzodioxole and piperidine-pyrazine domains, enabling cooperative pharmacophore effects.

Table 1: Structural Motifs and Their Pharmacological Contributions

Motif Key Features Biological Relevance Example Activities
1,3-Benzodioxole Electron-rich aromatic system Larvicidal, anticonvulsant LC~50~ = 28.9 μM (Ae. aegypti)
Piperidine Saturated N-heterocycle, conformational flexibility Antipsychotic, anticancer TD~50~ = 229.4 mg/kg (mice)
Cyanopyrazine Electron-deficient aromatic, H-bond acceptor Antibacterial, electrophilic reactivity MIC = 22 μg/cm³ (M. tuberculosis)
Carboxamide Hydrogen-bond donor/acceptor Target engagement, solubility enhancement GI~50~ = 2.473 μM (PC3 cells)

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c20-10-15-18(22-6-5-21-15)24-7-3-13(4-8-24)11-23-19(25)14-1-2-16-17(9-14)27-12-26-16/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHXDBRAOBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O4C_{19}H_{21}N_{5}O_{4}, with a molecular weight of 415.5 g/mol. The compound features a benzodioxole structure linked to a piperidine ring and a cyanopyrazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₄
Molecular Weight415.5 g/mol
CAS Number1797286-30-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxole ring through cyclization reactions, followed by the introduction of the piperidine and pyrazine rings via nucleophilic substitution reactions. These synthetic routes are crucial for obtaining the desired compound with high purity.

Anticancer Properties

Research has indicated that compounds containing the benzodioxole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.

A study evaluating benzodioxole derivatives reported that compounds with amide functionalities demonstrated lower IC50 values against Hep3B liver cancer cells compared to standard chemotherapeutics like Doxorubicin. Specifically, one derivative showed an IC50 value of approximately 2.5 µM, indicating potent cytotoxicity .

The mechanism through which this compound exerts its effects appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound significantly altered cell cycle dynamics, particularly affecting the G2/M phase .

Antioxidant Activity

In addition to its anticancer properties, this compound has also been evaluated for its antioxidant potential. The DPPH assay demonstrated that it possesses free radical scavenging abilities comparable to established antioxidants like Trolox. This suggests a dual role in both cancer treatment and oxidative stress mitigation .

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using Hep3B and other cancer cell lines have shown that this compound exhibits significant cytotoxicity with low IC50 values.
  • In Vivo Models : Animal studies have indicated that derivatives of this compound can effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
  • Comparative Analysis : In comparative studies against other benzodioxole derivatives, those containing the amide linkage consistently demonstrated superior biological activity, highlighting the importance of structural modifications in enhancing pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzodioxole-carboxamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, biological activity, and PK profiles.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
Target Compound : N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide 3-Cyanopyrazine on piperidine ~434.4 g/mol* Kinase/GPCR inhibition (hypothesized) -
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride (HR341126) Unsubstituted piperidine 284.74 g/mol Intermediate for kinase inhibitors
5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-methylbenzamide (14aa) Fluorobenzamide, methoxybenzodioxole 428.43 g/mol GPCR kinase 2 (GRK2) inhibitor (IC50: 3 nM)
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl 341.34 g/mol Antimicrobial activity (MIC: 8 µg/mL)
2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid Chlorophenyl, ethyl linker, acetic acid 474.89 g/mol IP receptor agonist (improved half-life)

Notes:

  • Fluorinated analogues (e.g., 14aa) demonstrate high potency (IC50: 3 nM for GRK2) due to fluorine’s electronegativity and metabolic stability .
  • Compounds with extended linkers (e.g., ethyl chain in ) show improved PK profiles, suggesting the target compound’s methylene linker may balance solubility and membrane permeability .

Pharmacokinetic and Selectivity Profiles

  • Metabolic Stability : N-Alkylbenzamide derivatives (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) exhibit rapid hepatic clearance, whereas piperidine-containing analogues (e.g., 14aa) show extended half-lives due to reduced CYP450 metabolism .
  • Selectivity : The pyrazine substituent in the target compound may reduce off-target effects compared to pyridine derivatives (e.g., CCG258205-207 in ), which exhibit broad kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.